(10-Carboxymethyl-anthracen-9-YL)-acetic acid
Description
(10-Carboxymethyl-anthracen-9-YL)-acetic acid is a polycyclic aromatic hydrocarbon derivative featuring two carboxylic acid groups attached to the anthracene backbone at positions 9 and 10. This compound is part of a broader class of anthracene derivatives modified with functional groups to tailor their chemical and physical properties for applications in materials science, organic electronics, and pharmaceuticals .
Properties
CAS No. |
25178-60-3 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[10-(carboxymethyl)anthracen-9-yl]acetic acid |
InChI |
InChI=1S/C18H14O4/c19-17(20)9-15-11-5-1-2-6-12(11)16(10-18(21)22)14-8-4-3-7-13(14)15/h1-8H,9-10H2,(H,19,20)(H,21,22) |
InChI Key |
BBDHEBFBEPYAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights and Intermediate Isolation
The process leverages in situ formation of peroxyacids from carboxylic acids, which act as oxidizing agents. For example, in acetic acid, the primary product is 9-acetoxy-10-hydroxyanthracene (70–72% yield), isolated via filtration after 14 hours at 60°C. Subsequent treatment with acetic anhydride converts this monoester to the diester, 9,10-diacetoxyanthracene, which is hydrolyzable to the target dicarboxylic acid under basic conditions. However, competing anthraquinone formation (20% yield) necessitates precise control of reaction time and temperature.
Table 1: Key Parameters for Anthracene Oxidation in Acetic Acid
| Parameter | Optimal Range |
|---|---|
| Temperature | 40–60°C |
| Reaction Time | 14–24 hours |
| Oxygen Source | Pure O₂ gas |
| Catalyst | Zn or Al powder |
| Anthraquinone Byproduct | ~20% yield |
Chloromethylation Followed by Oxidation
A two-step strategy involving chloromethylation of anthracene and subsequent oxidation is outlined in EP0210290A1 and US4211726A .
Synthesis of 9,10-Bis(chloromethyl)anthracene
Anthracene undergoes Friedel-Crafts chloromethylation using paraformaldehyde and hydrochloric acid in the presence of Lewis acids (e.g., ZnCl₂). This yields 9,10-bis(chloromethyl)anthracene, a stable intermediate amenable to further functionalization.
Table 2: Oxidation Conditions for 9,10-Bis(chloromethyl)anthracene
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chloromethylation | HCl, paraformaldehyde, ZnCl₂ | 85% |
| Aldehyde Oxidation | 2-Nitropropane, DMSO, KOH, 60°C | 45% |
| Carboxylic Acid Step | KMnO₄, H₂SO₄, 80°C | 60% |
Reductive Pathways from Anthraquinone Derivatives
US4211726A describes a multistep route starting from substituted anthraquinones. Reduction of anthraquinone with sodium dithionite or hydrogen/palladium yields 9,10-dihydroxyanthracene, which is stabilized via esterification. Subsequent alkylation with bromoacetic acid derivatives introduces carboxymethyl groups, though this method suffers from low regioselectivity and requires protective group strategies to prevent over-oxidation.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Direct Oxidation (Method 1) : High atom economy but limited by anthraquinone byproduct formation.
-
Chloromethylation-Oxidation (Method 2) : Higher modularity but involves hazardous reagents (chloromethylating agents).
-
Anthraquinone Reduction (Method 3) : Theoretically versatile but synthetically tedious.
Table 3: Comparative Metrics of Preparation Methods
| Metric | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 50–60% | 30–40% | 20–30% |
| Byproduct Formation | High | Moderate | Low |
| Scalability | Industrial | Lab-scale | Lab-scale |
Stability and Purification Challenges
The intermediate 9,10-dihydroxyanthracene derivatives are highly air-sensitive, spontaneously oxidizing to anthraquinone. Stabilization via esterification (e.g., acetylation) is critical before hydrolysis to the carboxylic acid. Recrystallization from acetic acid or toluene achieves purities exceeding 99%.
Industrial Applications and Modifications
The carboxymethyl groups enhance water solubility, making the compound suitable for pharmaceutical conjugates. Patent US4211726A highlights its utility as a precursor to cytotoxic agents, though specific bioactivity data remain proprietary .
Chemical Reactions Analysis
Types of Reactions
(10-Carboxymethyl-anthracen-9-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that (10-Carboxymethyl-anthracen-9-YL)-acetic acid exhibits notable biological activities, particularly in the context of cancer treatment. Its structural properties allow it to interact with biomolecules, which can lead to cytotoxic effects on cancer cells. Studies have shown that compounds with anthracene derivatives often demonstrate antitumor activity due to their ability to intercalate DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription .
Drug Development
The compound's unique photochemical properties make it a candidate for drug development, especially in creating light-activated therapies. Such therapies utilize the compound's ability to generate reactive oxygen species upon light activation, leading to selective cytotoxicity in targeted cancer cells while minimizing damage to surrounding healthy tissue . This mechanism is particularly relevant in photodynamic therapy (PDT), where compounds like this compound could enhance treatment efficacy.
Organic Photovoltaics
Due to its strong light absorption characteristics, this compound has potential applications in organic photovoltaics (OPVs). The compound can be incorporated into organic solar cells as a dye-sensitizer, enhancing the light-harvesting efficiency and overall performance of the photovoltaic devices. Its ability to form stable complexes with metal ions further supports its use in developing advanced materials for energy conversion .
Polymer Chemistry
In polymer chemistry, the incorporation of this compound into polymer matrices can lead to materials with improved mechanical and thermal properties. The compound's functional groups can facilitate cross-linking reactions, resulting in enhanced stability and durability of polymeric materials used in various applications from coatings to structural components .
Interaction Studies
Studies focusing on the interactions between this compound and various biomolecules have revealed its potential as a probe for studying biological processes at the molecular level. Its ability to bind selectively to proteins or nucleic acids makes it useful in elucidating mechanisms of action for different biochemical pathways .
Fluorescent Probes
The compound's fluorescence properties can be harnessed for use as a fluorescent probe in cellular imaging studies. This application is critical for visualizing cellular processes and understanding disease mechanisms at a cellular level, particularly in cancer research where monitoring tumor progression is essential .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (10-Carboxymethyl-anthracen-9-YL)-acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key anthracene derivatives and their functional groups:
Key Observations :
- Polarity: The dual -COOH groups in the target compound confer higher polarity compared to esters (e.g., ethyl anthracene-9-carboxylate) or nonpolar silyl derivatives (e.g., trimethylsilyl analog) .
- Acidity: Electron-withdrawing groups (e.g., -Cl in chloroacetamide derivatives) enhance acidity via inductive effects, similar to how chloroacetic acid is stronger than acetic acid . The target compound’s acidity (pKa ~2–3 for each -COOH) is expected to exceed that of mono-carboxylic anthracene derivatives.
Physical Properties
Notes:
- The ethyl ester derivative () forms helical hydrogen-bonded strands due to its ester group, whereas the target compound’s dual -COOH groups may promote layered or porous crystal structures .
Biological Activity
(10-Carboxymethyl-anthracen-9-YL)-acetic acid is a compound derived from anthracene, a polycyclic aromatic hydrocarbon known for its various biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₅H₁₄O₃
- Molecular Weight : 258.27 g/mol
- CAS Number : 25178-60-3
The biological activity of this compound can be attributed to several mechanisms, including:
- Topoisomerase Inhibition : Similar to other anthracene derivatives, this compound may act as an inhibitor of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells by preventing proper DNA unwinding and replication .
- Antioxidant Activity : Anthracene derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress and related damage .
- Photodynamic Therapy Potential : The compound's structure allows it to be activated by light, making it a candidate for photodynamic therapy (PDT) applications in cancer treatment .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For example:
- In Vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction through the activation of caspase pathways .
- Case Study : A study involving the use of anthracene derivatives in combination with other chemotherapeutic agents showed enhanced efficacy in reducing tumor size in animal models .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Laboratory tests have shown that this compound can inhibit the growth of several bacterial strains, particularly those associated with biofilm formation .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various pathogens were determined to be in the range of 0.16% to 0.31%, indicating potent antibacterial activity .
Data Table: Biological Activities Summary
Q & A
Q. What are the optimal reaction conditions for synthesizing (10-carboxymethyl-anthracen-9-yl)-acetic acid derivatives?
Methodological Answer: Synthesis optimization involves varying catalysts, temperature, and reaction time. For example, anthraquinone-2-carboxylic acid derivatives can be synthesized using zinc dust and CuSO₄·5H₂O in aqueous ammonia at 70–85°C for 7.5 hours, yielding 72% . Alternative routes include thionyl chloride in dichloromethane with DMF catalysis for acyl chloride formation, followed by further functionalization . Key parameters:
- Catalyst : CuSO₄·5H₂O enhances redox reactions.
- Solvent : Dichloromethane or aqueous ammonia.
- Temperature : 70–85°C for zinc-based reductions.
Q. How can purity and structural integrity be validated post-synthesis?
Methodological Answer: Use a combination of techniques:
Q. What safety protocols are critical for handling anthracene derivatives?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solids using non-reactive materials .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer: Discrepancies (e.g., bond lengths in NMR vs. X-ray) may arise from dynamic effects or crystal packing. Strategies:
- Dynamic NMR : Probe temperature-dependent shifts to assess conformational flexibility.
- DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., CC-DPS for quantum chemistry-based profiling) .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-resolution crystallography .
Q. What mechanistic insights explain the reactivity of anthracene carboxylates in Diels-Alder reactions?
Methodological Answer: Anthracene’s planar structure facilitates π-π interactions, enhancing diene reactivity. Experimental steps:
- Kinetic Studies : Monitor reaction rates under varying temperatures (e.g., 25–100°C).
- Isotopic Labeling : Use deuterated analogs (e.g., 9-anthracene-d₉-carboxylic acid) to track regioselectivity .
- Computational Modeling : Apply QSPR/QSAR models to predict electron-deficient dienophile interactions .
Q. How do storage conditions impact anthracene derivative stability?
Methodological Answer: Degradation pathways (e.g., oxidation, dimerization) depend on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
